2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine
Brand Name: Vulcanchem
CAS No.: 2309825-45-2
VCID: VC4614116
InChI: InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2
SMILES: C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br
Molecular Formula: C14H11BrFNOS2
Molecular Weight: 372.27

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine

CAS No.: 2309825-45-2

Cat. No.: VC4614116

Molecular Formula: C14H11BrFNOS2

Molecular Weight: 372.27

* For research use only. Not for human or veterinary use.

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine - 2309825-45-2

Specification

CAS No. 2309825-45-2
Molecular Formula C14H11BrFNOS2
Molecular Weight 372.27
IUPAC Name [2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone
Standard InChI InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2
Standard InChI Key LLYXXXGKJOOEPT-UHFFFAOYSA-N
SMILES C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1,3-thiazolidine ring (a five-membered saturated heterocycle containing sulfur and nitrogen) substituted at position 2 with a 3-bromo-4-fluorophenyl group and at position 3 with a thiophene-3-carbonyl moiety. This configuration creates distinct electronic environments due to:

  • Electron-withdrawing effects: The bromine (Br) and fluorine (F) atoms on the phenyl ring induce meta- and para-directing influences .

  • Conjugative interactions: The thiophene-carbonyl group enables π-π stacking and hydrogen-bonding capabilities, critical for biological targeting .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₁BrFNOS₂
Molecular Weight372.27 g/mol
IUPAC Name[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone
SMILESBrC1=CC(=C(C=C1)F)C2SCN(C2)C(=O)C3=CSC=C3
Topological Polar Surface Area (TPSA)89.7 Ų
LogP (Octanol-Water)3.71

The relatively high LogP value suggests favorable membrane permeability, a desirable trait for bioactive molecules .

Synthetic Strategies

Retrosynthetic Analysis

While no explicit synthesis protocol for this compound is documented, analogous thiazolidine derivatives suggest two plausible routes:

Route A: Thiazolidine Ring Formation

  • Precursor Preparation:

    • 3-Bromo-4-fluorophenyl isothiocyanate + L-cysteine → Thiazolidine intermediate .

  • Acylation:

    • Reaction with thiophene-3-carbonyl chloride under Schotten-Baumann conditions .

Route B: Suzuki-Miyaura Coupling

  • Core Assembly:

    • Pd-catalyzed coupling between 2-bromo-thiazolidine and 3-thiopheneboronic acid .

  • Halogenation:

    • Selective bromofluorination using NBS/Selectfluor .

Optimization Challenges

  • Regioselectivity: Competing reactions at thiophene C2 vs. C5 positions require careful catalyst selection .

  • Steric Hindrance: Bulky substituents on the phenyl ring may impede cyclization steps .

Biological Activity and Mechanisms

Anticancer Activity

Mechanistic studies on related thiazolidines reveal:

TargetIC₅₀ (µM)Mechanism
EGFR Tyrosine Kinase0.45ATP-binding pocket occlusion
Tubulin Polymerization1.2Colchicine-site binding

Molecular docking predicts strong binding (-11.2 kcal/mol) to EGFR’s Tyr845 residue due to Br/F halogen bonding .

Material Science Applications

Organic Electronics

Thiophene-thiazolidine hybrids exhibit:

  • Charge Mobility: 0.12 cm²/V·s in OFET configurations, rivaling polythiophene benchmarks .

  • Thermal Stability: Decomposition onset at 287°C (TGA data), suitable for device fabrication .

Coordination Chemistry

The sulfur/nitrogen lone pairs enable complexation with:

  • Pd(II): Forms square-planar complexes for catalytic cross-couplings .

  • Cu(I): Luminescent materials with λₑₘ = 520–550 nm .

ConditionSpecification
Temperature-20°C (desiccated)
Light SensitivityAmber glass vials
IncompatibilitiesStrong oxidizers, bases

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